molecular formula C37H44ClN3O B12278868 6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride

6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride

Cat. No.: B12278868
M. Wt: 582.2 g/mol
InChI Key: SNHQCXZQRHDGCD-UHFFFAOYSA-N
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Description

Cy7 alkyne, also known as Cyanine 7 alkyne, is a near-infrared (NIR) fluorescent probe widely used in biological and biomedical applications. It is a derivative of heptamethine cyanine dyes, which are known for their unique structure and attractive photophysical properties. Cy7 alkyne is particularly valuable for its ability to react with azido-modified biomolecules under mild conditions, making it an essential tool in click chemistry and fluorescence imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alkynes, including Cy7 alkyne, often involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically employs a strong base such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reaction, resulting in the formation of the alkyne .

Industrial Production Methods

Industrial production of Cy7 alkyne involves the synthesis of heptamethine cyanine dyes, followed by the introduction of an alkyne functional group. This process requires precise control of reaction conditions to ensure high yield and purity. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common in industrial settings to achieve efficient and high-yielding reactions .

Chemical Reactions Analysis

Types of Reactions

Cy7 alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary products formed from these reactions are fluorescent conjugates, which are valuable in imaging and diagnostic applications .

Mechanism of Action

The mechanism of action of Cy7 alkyne involves its ability to undergo click reactions with azido-modified biomolecules. This reaction forms a stable triazole linkage, which is bio-orthogonal and does not interfere with natural biological processes. The fluorescence properties of Cy7 alkyne allow for the visualization and tracking of labeled biomolecules in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly valuable for in vivo imaging applications .

Properties

Molecular Formula

C37H44ClN3O

Molecular Weight

582.2 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride

InChI

InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H

InChI Key

SNHQCXZQRHDGCD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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